molecular formula C13H14N2O3S2 B2677265 N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide CAS No. 349433-06-3

N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide

Cat. No.: B2677265
CAS No.: 349433-06-3
M. Wt: 310.4 g/mol
InChI Key: HFRDTVPDZVGHGW-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide is a useful research compound. Its molecular formula is C13H14N2O3S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Biological Activity

N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2}. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer agents.

Biological Activities

1. Antimicrobial Activity
this compound has been investigated for its potential antibacterial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could be effective in treating bacterial infections.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

2. Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM)
MDA-MB-23115.0
A54920.5

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. This inhibition disrupts normal cellular functions, leading to cell death.

2. Modulation of Signaling Pathways
this compound interacts with various cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.

3. Induction of Apoptosis
In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death. This effect is mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with favorable MIC values compared to standard antibiotics .
  • Anticancer Research : In vitro assays conducted on breast cancer cell lines revealed that this compound reduced cell viability significantly at concentrations as low as 15 µM, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins involved in cancer progression, indicating a strong affinity for specific enzymatic sites .

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c14-20(17,18)12-5-3-10(4-6-12)9-15-13(16)8-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRDTVPDZVGHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330656
Record name N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349433-06-3
Record name N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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